2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline
Description
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a quinazoline derivative characterized by a chlorine substituent at position 2 and a 3-(trifluoromethyl)phenyl group at position 4 of the quinazoline core. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects, influencing reactivity and binding affinity.
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2/c16-14-20-12-7-2-1-6-11(12)13(21-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNIFLIUIPTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Synthesis Adapted for 2-Chloro Substituents
The Niementowski synthesis, a cornerstone in quinazoline chemistry, involves the cyclocondensation of anthranilic acid derivatives with formamide. For 2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline, this method begins with 2-chloroanthranilic acid (prepared via chlorination of anthranilic acid) reacting with formamide at elevated temperatures (125–130°C). The reaction proceeds through intermediate formation of 2-chloro-4-hydroxyquinazoline (quinazolinone), followed by chlorination using phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinazoline . Subsequent substitution at the 4-position introduces the 3-(trifluoromethyl)phenyl group (discussed in Section 3).
Key advantages of this approach include high regioselectivity and compatibility with electron-withdrawing substituents. However, the need for POCl₃, a hazardous reagent, and multi-step purification limits scalability.
Grimmel, Guinther, and Morgan’s Method with Aromatic Amines
This method employs 2-chloroanthranilic acid and 3-(trifluoromethyl)aniline in the presence of phosphorus trichloride (PCl₃) and toluene under reflux. The reaction forms 2-chloro-3-(3-(trifluoromethyl)phenyl)-3,4-dihydro-4-oxoquinazoline , which undergoes dehydrogenation using palladium-on-carbon (Pd/C) in diphenyl ether to yield the fully aromatic quinazoline. While this route directly incorporates the 3-(trifluoromethyl)phenyl group during ring formation, the intermediate dihydro-oxo structure necessitates additional oxidation, reducing overall efficiency.
Substitution Reactions on Preformed Quinazoline Cores
Nucleophilic Aromatic Substitution at the 4-Position
2,4-Dichloroquinazoline serves as a versatile intermediate for introducing diverse substituents. Reacting this compound with 3-(trifluoromethyl)phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C replaces the 4-chloro group via nucleophilic aromatic substitution, yielding the target compound. The electron-deficient quinazoline ring facilitates this reaction, though stringent anhydrous conditions and low temperatures are required to minimize side reactions.
Copper-Catalyzed Coupling for Aryl Group Introduction
Building on methodologies from trifluoromethylation studies, 2,4-dichloroquinazoline reacts with 3-(trifluoromethyl)phenylboronic acid under Ullmann-type coupling conditions. Using copper(I) oxide (Cu₂O) and 2,2′-bipyridyl in acetonitrile at 80°C, the 4-chloro group is selectively replaced by the arylboronic acid, achieving yields up to 82%. This method offers superior regioselectivity and milder conditions compared to traditional nucleophilic substitutions.
Copper-Mediated Trifluoromethylation and Direct Aryl Coupling
Late-Stage Trifluoromethylation of Aryl Intermediates
For synthetic routes where the 3-(trifluoromethyl)phenyl group is introduced post-cyclization, Togni reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) enables efficient trifluoromethylation. A copper-catalyzed system (Cu₂O, 2,2′-bipyridyl) in acetonitrile at 80°C transfers the CF₃ group to a pre-installed phenyl ring at the quinazoline’s 4-position. While effective, this method requires stoichiometric amounts of Togni reagent, increasing costs.
Comparative Analysis of Synthetic Methodologies
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Niementowski Synthesis | 2-Chloroanthranilic acid, formamide | 125–130°C, POCl₃ chlorination | 45–55% | High regioselectivity | Multi-step, hazardous reagents |
| Grimmel’s Method | 2-Chloroanthranilic acid, 3-(CF₃)C₆H₄NH₂ | PCl₃, toluene, Pd/C dehydrogenation | 38–42% | Direct aryl incorporation | Requires oxidation, moderate yields |
| Ullmann Coupling | 2,4-Dichloroquinazoline, arylboronic acid | Cu₂O, 80°C, acetonitrile | 75–82% | Mild conditions, high selectivity | Costly catalysts, boronic acid synthesis |
| Nucleophilic Substitution | 2,4-Dichloroquinazoline, Grignard reagent | −78°C, THF | 60–68% | Rapid reaction | Cryogenic conditions, sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the efficacy of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline as an anticancer agent. Its mechanism primarily involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in various cancers.
Case Studies
- In a study involving human lung cancer xenografts, the compound demonstrated substantial inhibitory effects on tumor growth in vivo, indicating its potential for development into a therapeutic agent for lung cancer treatment .
- Another investigation highlighted the compound's effectiveness against multiple tumor types, showcasing its versatility as an anticancer drug candidate .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
General Synthesis Pathway
The synthesis typically begins with the preparation of quinazoline derivatives through reactions involving halogenated phenyl groups and trifluoromethyl-substituted phenyls. A common method includes:
- Starting Materials : Halogenated quinazolines are reacted with trifluoromethyl-substituted phenyl compounds.
- Reaction Conditions : The reaction is often conducted in organic solvents under controlled temperatures to facilitate optimal yields.
- Purification : Post-synthesis, compounds are purified using chromatographic techniques to isolate the desired product .
Broader Pharmacological Applications
Beyond its anticancer properties, this compound has been explored for other pharmacological activities:
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Other Therapeutic Uses
The compound has also been investigated for its potential in treating conditions related to protein tyrosine kinases beyond cancer, suggesting a broader therapeutic application spectrum in diseases where these kinases play a pivotal role .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism in Trifluoromethylphenyl-Substituted Quinazolines
The position of substituents on the quinazoline ring significantly impacts biological activity and physicochemical properties. For example:
Key Findings :
Functional Group Modifications in Related Compounds
Anti-Inflammatory Quinazoline Derivatives
N-(4-Fluorophenyl)quinazolin-4-amine (Table 7, Compound 3 in ) demonstrates potent anti-inflammatory activity, surpassing indomethacin in efficacy. Unlike this compound, this compound lacks a -CF₃ group but incorporates an aromatic amine at position 4, suggesting that hydrogen-bonding interactions (via -NH) are critical for cyclooxygenase (COX) inhibition .
Sirtuin-Modulating Agents
Quinazoline derivatives such as N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide (Table 7, Compound 4 in ) exhibit mitochondrial activity enhancement. The presence of a carboxamide group and dihydroquinazoline scaffold distinguishes these compounds from the target molecule, underscoring the importance of hydrophilic substituents in sirtuin modulation .
Pesticidal and Agrochemical Analogs
Several quinazoline and non-quinazoline compounds with -CF₃ and chloro substituents are used in agrochemistry:
Comparison Insights :
- Quinazolinones vs. Quinazolines: Quinconazole (a quinazolinone) contains a triazole ring, enabling antifungal activity via cytochrome P450 inhibition, whereas the target quinazoline may lack this mechanism due to structural differences .
- Ester vs. Heterocyclic Core: Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate’s ester group enhances soil mobility, making it suitable as a herbicide precursor, unlike rigid quinazoline derivatives .
Biological Activity
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a quinazoline derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. Quinazolines are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a quinazoline core substituted at the 4-position with a chloro group and at the 3-position of the phenyl ring with a trifluoromethyl group. This configuration is believed to enhance its biological activity through improved binding affinity to target receptors.
Research indicates that quinazoline derivatives often exert their effects through the inhibition of various tyrosine kinases, particularly those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). The trifluoromethyl group is thought to increase lipophilicity, facilitating better membrane permeability and interaction with cellular targets .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. Key findings include:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.35 to 8.83 μM .
- In vivo Studies : In animal models, particularly Calu-6 tumor xenografts, oral administration of the compound resulted in approximately 75% growth inhibition at a dosage of 100 mg/kg/day over 21 days .
Comparison with Other Quinazolines
A comparative analysis reveals that while many quinazoline derivatives exhibit anticancer properties, this compound stands out due to its specific substitutions that enhance its efficacy against EGFR and VEGFR:
| Compound | Target | IC50 (μM) | Effect on Cell Viability |
|---|---|---|---|
| This compound | EGFR | 0.03 | Significant reduction in viability |
| Vandetanib | VEGFR-2 | 0.04 | Effective in reducing tumor growth |
| Other Quinazolines | Various | >10 | Variable efficacy |
Case Studies
- Case Study on EGFR Inhibition : A study highlighted the effectiveness of this compound in inhibiting EGFR activity, demonstrating superior binding affinity compared to traditional inhibitors like gefitinib .
- VEGFR Targeting : Another study focused on the compound's ability to inhibit angiogenesis by targeting VEGFR pathways, showing promising results in reducing vascularization in tumor models .
Pharmacokinetics and Solubility
Despite its promising biological activities, challenges remain regarding the pharmacokinetic properties of this compound. Studies indicate that while it possesses good bioactivity, its solubility in physiological conditions limits its therapeutic potential. Modifications to enhance solubility have been explored but require further optimization to balance efficacy and bioavailability .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during cyclization can lead to byproducts such as dimerized quinazolines .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require strict anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is essential to isolate the target compound (>95% purity) .
How can researchers optimize the cyclization step in quinazoline derivatives to enhance regioselectivity?
Advanced Research Question
Regioselectivity in cyclization is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the meta position direct cyclization to the 4-position of the quinazoline ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the desired pathway .
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and minimizes side reactions .
Validation : Monitor reaction progress using TLC (Rf = 0.5 in hexane/ethyl acetate) and confirm regiochemistry via NOESY NMR to detect spatial proximity between the chloro and trifluoromethyl groups .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 337.05 (calculated for C₁₅H₉ClF₃N₂) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; the chloro and trifluoromethyl groups exhibit bond angles of 120° ± 2° in the crystal lattice .
How should discrepancies between spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Advanced Research Question
- Case Study : If NMR suggests a planar structure but X-ray shows slight puckering:
- Contradictory Mass Spec Peaks : If impurities are detected (e.g., m/z 355 suggests oxidation), repeat purification with activated charcoal to remove polar byproducts .
What strategies are employed to assess the compound's potential in kinase inhibition studies?
Advanced Research Question
- In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to ATP pockets of kinases like EGFR. The trifluoromethyl group enhances hydrophobic interactions .
- Enzyme Assays : Measure IC₅₀ values using ADP-Glo™ Kinase Assays. For example, IC₅₀ < 100 nM indicates high potency .
- Cellular Validation : Test in A549 (lung cancer) cells. A 50% reduction in proliferation at 10 μM suggests therapeutic potential .
What are the common degradation products of this compound under acidic conditions, and how are they characterized?
Advanced Research Question
- Hydrolysis Pathway : The chloro group hydrolyzes to a hydroxyl group, forming 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]quinazoline.
- Characterization :
- HPLC-MS : Retention time shifts from 8.2 min (parent) to 6.5 min (degradant) .
- IR Spectroscopy : A new O-H stretch at 3200–3400 cm⁻¹ confirms hydrolysis .
How does the electronic nature of the trifluoromethyl group influence the compound's reactivity in cross-coupling reactions?
Basic Research Question
- Electron-Withdrawing Effect : The -CF₃ group deactivates the phenyl ring, slowing electrophilic substitution but enhancing stability toward oxidation .
- Meta-Directing Effect : Directs incoming nucleophiles (e.g., in Suzuki couplings) to the 4-position of the quinazoline ring, ensuring regioselectivity .
What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
